5-cis Iloprost

Description

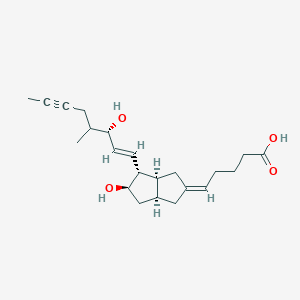

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8-/t15?,17-,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-UGQITTIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Hypothesized Pharmacological Mechanisms and Cellular Actions of 5 Cis Iloprost

Receptor Binding and Activation Profiling of 5-cis Iloprost (B1671730)

The pharmacological activity of 5-cis Iloprost is initiated by its binding to and activation of specific cell surface receptors, primarily G protein-coupled receptors (GPCRs). patsnap.com

Investigating Prostacyclin (IP) Receptor Agonism for this compound

The principal mechanism of action for this compound is its function as a potent agonist for the prostacyclin receptor, commonly referred to as the IP receptor. drugbank.comnih.govaacrjournals.orgcvpharmacology.com As a stable PGI2 mimetic, it binds to IP receptors located on vascular smooth muscle cells and platelets. patsnap.comnih.gov This high-affinity interaction has been confirmed in studies using human recombinant IP receptors, where iloprost demonstrated a dissociation constant (Ki) of 11 nM. apexbt.com The specificity of iloprost for the IP receptor is further substantiated by radioligand binding assays, which are instrumental in characterizing the binding properties of the receptor. nih.gov Activation of the IP receptor is the critical first step that triggers the downstream signaling cascades responsible for many of iloprost's therapeutic effects. patsnap.comaacrjournals.org

Exploration of Off-Target Receptor Interactions, including Prostaglandin (B15479496) EP Receptors and Other G Protein-Coupled Receptors (GPCRs)

While this compound shows high affinity for the IP receptor, it is not entirely selective and interacts with other prostanoid receptors. wikipedia.org Research indicates that iloprost binds to and activates all four subtypes of the prostaglandin E2 (PGE2) receptor: EP1, EP2, EP3, and EP4. drugbank.comwikipedia.org

The binding affinities of iloprost for these receptors can vary. Some studies report high affinity for the EP1 receptor (Ki of 11 nM), comparable to its affinity for the IP receptor, and lower affinity for the EP3 receptor (Ki of 56 nM). apexbt.com Other research suggests iloprost has low affinity for EP3 and EP4 receptors and very low affinity for EP2 and DP1 receptors. researchgate.net The activation of EP2 and EP4 receptors contributes to vasodilation, whereas EP3 receptor activation can cause vasoconstriction. wikipedia.org In pathological conditions where IP receptor expression is diminished, such as severe pulmonary hypertension, the EP4 receptor may play a more significant role in mediating the vasodilatory effects of iloprost. nih.gov

Interactive Table: Receptor Binding Affinity of Iloprost

| Receptor | Binding Affinity (Ki) in nM | Receptor Type | Primary Effect of Activation |

|---|---|---|---|

| Prostacyclin (IP) Receptor | 11 apexbt.com, 3.9 researchgate.net | GPCR (Gs-coupled) | Vasodilation, Platelet Inhibition |

| Prostaglandin EP1 Receptor | 11 apexbt.com, >1000 researchgate.net | GPCR (Gq-coupled) | Smooth Muscle Contraction |

| Prostaglandin EP2 Receptor | >10000 researchgate.net | GPCR (Gs-coupled) | Vasodilation, Bronchodilation |

| Prostaglandin EP3 Receptor | 56 apexbt.com | GPCR (Gi-coupled) | Vasoconstriction, Platelet Aggregation |

| Prostaglandin EP4 Receptor | >1000 researchgate.net | GPCR (Gs-coupled) | Vasodilation, Anti-inflammatory |

| Prostaglandin DP1 Receptor | >10000 researchgate.net | GPCR (Gs-coupled) | Vasodilation, Bronchoconstriction |

Intracellular Signaling Cascades Potentially Mediated by this compound

Following receptor binding, this compound initiates a series of intracellular signaling events that ultimately produce its physiological effects. These cascades involve second messengers and protein kinases.

Analysis of Adenylate Cyclase Activation and Cyclic AMP (cAMP) Generation Pathways

A central element of iloprost's signaling mechanism is the activation of adenylate cyclase. patsnap.comnih.gov Upon binding to Gs protein-coupled receptors like the IP and EP2/EP4 receptors, iloprost triggers the stimulation of membrane-bound adenylate cyclase. patsnap.comaacrjournals.orgcvpharmacology.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). reactome.orgwikipedia.org This leads to a significant increase in intracellular cAMP concentration, a key event mediating the biological effects of iloprost. nih.govaacrjournals.orgnih.govnih.gov Studies in cultured endothelial cells have demonstrated that iloprost can increase cAMP levels in a concentration-dependent manner, particularly when endogenous prostacyclin generation is inhibited. nih.gov

Role in Protein Kinase A (PKA) Activation and Subsequent Phosphorylation Events

The elevation of intracellular cAMP directly leads to the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). patsnap.comnih.govsigmaaldrich.com In its inactive state, PKA exists as a holoenzyme; the binding of cAMP causes the release of its active catalytic subunits. sigmaaldrich.com These active subunits are serine/threonine kinases that phosphorylate a wide array of substrate proteins within the cell. neb.comgutkindlab.orguniprot.org

A critical example of PKA's action in the context of iloprost's effects occurs in vascular smooth muscle cells. Here, PKA phosphorylates and thereby inhibits myosin light chain kinase (MLCK). patsnap.com The inactivation of MLCK prevents the phosphorylation of myosin light chains, a crucial step for muscle contraction, resulting in smooth muscle relaxation and vasodilation. patsnap.com PKA can also phosphorylate other targets, such as 5-lipoxygenase, which can inhibit the synthesis of inflammatory leukotrienes. nih.gov

Assessment of Peroxisome Proliferator-Activated Receptor (PPAR) Activation, particularly PPARγ and PPARδ

Beyond the canonical GPCR-cAMP-PKA pathway, evidence suggests that iloprost's mechanisms involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated nuclear transcription factors. aacrjournals.orgoup.comnih.gov Iloprost has been identified as a dual agonist for PPARα and PPARδ. oup.comnih.gov This direct interaction has been confirmed by crystal structure analysis, which shows iloprost binding within the ligand-binding pocket of both PPARα and PPARδ. nih.gov This binding promotes the recruitment of coactivator proteins, leading to the transcriptional regulation of target genes involved in metabolic and cardiovascular physiology. nih.gov

The role of PPARγ in iloprost's action is less clear. Some studies have shown that iloprost and other prostacyclin analogs can activate PPARγ, potentially through a cAMP-independent mechanism, contributing to anti-proliferative effects in certain cell types. aacrjournals.orgucl.ac.uk However, structural and functional analyses indicate that iloprost is a selective agonist for PPARα and PPARδ, with minimal direct activation of PPARγ. nih.gov This suggests that the primary nuclear receptor pathway for iloprost involves PPARα and PPARδ, providing a signaling route that is distinct from its cell surface receptor-mediated actions. aacrjournals.orgoup.com

Investigation of Other Potential Signaling Modulations (e.g., MAPK, PI3K/Akt/mTOR pathways)

While the primary mechanism of Iloprost is linked to the Gs-protein-coupled IP receptor and subsequent cyclic AMP (cAMP) elevation, research suggests its effects may extend to other significant signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt/mTOR pathways. patsnap.comnih.govwikipedia.org

The MAPK signaling cascades are crucial regulators of cellular processes like growth and proliferation. nih.gov Evidence indicates that Iloprost can modulate this pathway. For instance, Iloprost has been shown to induce apoptosis in vascular smooth muscle cells (VSMCs) through a cAMP-mediated inhibition of the Extracellular signal-Regulated Kinase (ERK) activity, a key component of the MAPK pathway. researchgate.net In other contexts, such as injury induced by H₂O₂ and doxorubicin (B1662922) in cardiomyocytes, the protective effects of Iloprost are reportedly mediated by the induction of cyclooxygenase-2 (COX-2) via ERK1/2. researchgate.net This suggests a context-dependent modulation of MAPK/ERK signaling by Iloprost.

The PI3K/Akt/mTOR pathway is a central signaling network that governs cell survival, growth, and proliferation. nih.govwikipedia.org Dysregulation of this pathway is frequently implicated in cancer. nih.gov While direct, extensive research linking Iloprost's primary actions to the PI3K/Akt/mTOR pathway is not as established as its cAMP-mediated effects, its influence on cell proliferation and apoptosis hints at potential crosstalk. The activation of the PI3K/Akt pathway is a known element in cell survival and proliferation following UV exposure. nih.gov Given that Iloprost can regulate these cellular processes, an indirect modulation of or interaction with the PI3K/Akt/mTOR pathway remains a plausible area for further investigation. ucl.ac.ukresearchgate.net

Cellular and Molecular Responses to this compound

Iloprost elicits a range of cellular and molecular responses that underpin its therapeutic effects. These responses are most prominently observed in the vascular system, involving smooth muscle cells and platelets, as well as in inflammatory and cellular growth processes.

Vasorelaxation Mechanisms in Vascular Smooth Muscle Cells

Iloprost is a potent vasodilator, and its mechanism in vascular smooth muscle cells (VSMCs) is well-characterized. patsnap.com The process is initiated by the binding of Iloprost to the prostacyclin (IP) receptor, a Gs-protein-coupled receptor (GPCR), on the surface of VSMCs. patsnap.comsemanticscholar.orgcvphysiology.com

This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. patsnap.com The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). patsnap.comnih.gov PKA then phosphorylates and inactivates myosin light chain kinase (MLCK). patsnap.comcvphysiology.com Since MLCK is responsible for phosphorylating myosin light chains—a critical step for muscle contraction—its inactivation prevents this process, resulting in the relaxation of the smooth muscle cells and consequent vasodilation. patsnap.comcvphysiology.com

An additional mechanism contributing to vasorelaxation involves the activation of potassium (K+) channels. Studies have shown that Iloprost can activate both ATP-sensitive K+ (KATP) channels and large-conductance Ca2+-activated K+ (KCa) channels in VSMCs, a process that is also dependent on PKA. semanticscholar.org The opening of these channels leads to K+ efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated L-type Ca2+ channels, reducing calcium influx and further promoting relaxation. semanticscholar.orgnih.gov

Table 1: Key Mechanisms of Iloprost-Induced Vasorelaxation

| Step | Mechanism | Key Molecules Involved | Outcome |

| 1. Receptor Binding | Iloprost binds to the IP receptor on VSMCs. | Iloprost, IP Receptor (GPCR) | Activation of Gs-protein. |

| 2. Signal Transduction | Activated Gs-protein stimulates adenylyl cyclase. | Adenylyl Cyclase, ATP | Increased intracellular cAMP. patsnap.com |

| 3. Kinase Activation | Elevated cAMP activates Protein Kinase A (PKA). | cAMP, PKA | PKA activation. nih.gov |

| 4. Contraction Inhibition | PKA phosphorylates and inactivates MLCK. | PKA, Myosin Light Chain Kinase (MLCK) | Inhibition of muscle contraction. patsnap.com |

| 5. Ion Channel Modulation | PKA activates KATP and KCa channels. | KATP channels, KCa channels | Membrane hyperpolarization. semanticscholar.org |

| 6. Final Effect | Combination of effects leads to muscle relaxation. | Vasodilation. patsnap.com |

Inhibition of Platelet Aggregation

Iloprost is a powerful inhibitor of platelet aggregation, a key component of its antithrombotic activity. patsnap.comfrontiersin.org Similar to its action in VSMCs, this effect is primarily mediated by the elevation of intracellular cAMP. mdpi.com

Upon binding to IP receptors on platelets, Iloprost triggers the adenylyl cyclase/cAMP/PKA signaling cascade. patsnap.comnih.gov The activated PKA phosphorylates several target proteins within the platelet. One crucial target is the vasodilator-stimulated phosphoprotein (VASP). patsnap.com Phosphorylated VASP plays a role in inhibiting the activation of glycoprotein (B1211001) IIb/IIIa receptors on the platelet surface. patsnap.com These receptors are essential for platelets to bind to fibrinogen and form aggregates. patsnap.com By preventing their activation, Iloprost effectively blocks a critical step in the formation of a platelet plug. nih.gov

Furthermore, the increase in cAMP and PKA activity counteracts the agonist-induced rise in cytoplasmic Ca2+ and decline in PKA activity, which are signals that promote platelet activation. nih.gov Studies have shown that Iloprost concentration-dependently inhibits various aspects of platelet function, including P-selectin exposure, integrin αIIbβ3 activation, ATP release, and clot retraction. nih.gov

Table 2: Effect of Aerosolized Iloprost on Platelet Aggregation

| Time Point | Effect on Platelet Aggregation (in response to ADP, epinephrine, collagen) | Plasma cAMP Levels |

| Baseline | Normal | 27.3 ± 1.2 nmol/L |

| 30 minutes post-inhalation | Significantly inhibited nih.gov | Increased to 31.8 ± 1.2 nmol/L nih.gov |

| 4 hours post-inhalation | Still inhibited nih.gov | Remained increased at 29.2 ± 1.3 nmol/L nih.gov |

| 6 hours post-inhalation | Normalized nih.gov | Normalized to 27.4 ± 1.1 nmol/L nih.gov |

| Data from a study in 10 healthy volunteers after inhalation of 15 µg Iloprost. nih.govunige.ch |

Modulatory Effects on Anti-inflammatory Processes and Cytoprotection

Beyond its direct vascular effects, Iloprost exhibits significant anti-inflammatory and cytoprotective properties. patsnap.comfrontiersin.org Its anti-inflammatory actions are linked to its ability to increase cAMP levels, which suppresses the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). patsnap.comresearchgate.net Research has shown that Iloprost treatment can significantly reduce LPS-induced TNF-α production by peripheral blood mononuclear cells. researchgate.net Iloprost also modulates the expression of adhesion molecules, such as ICAM-1, on endothelial cells and inhibits the adhesion of leukocytes to the endothelium, a key step in the inflammatory process. researchgate.netfrontiersin.org

The cytoprotective effects of Iloprost have been observed in various models of tissue injury. nih.govnih.gov One proposed mechanism is the inhibition of intracellular lysosome distribution and degradation, which helps to stabilize cell membranes and prevent the release of damaging free radicals, particularly during ischemia-reperfusion injury. nih.gov In models of renal ischemia-reperfusion, Iloprost has been shown to prevent apoptosis, suggesting it acts as a cytoprotective agent for cell survival. nih.gov This protective effect is associated with the attenuation of superoxide (B77818) dismutase (SOD) enzyme activity changes during ischemia. nih.gov

Regulation of Cell Proliferation and Apoptosis in Pathophysiological Contexts

Iloprost has demonstrated a capacity to regulate the fundamental cellular processes of proliferation and apoptosis, particularly in pathophysiological settings like vascular injury and pulmonary hypertension. ucl.ac.uknih.gov

In cultured human VSMCs, which often exhibit a proliferative phenotype similar to that seen after arterial injury, Iloprost can induce differentiation into a quiescent, contractile phenotype. nih.gov This is characterized by the increased expression of smooth muscle-specific markers like SM-myosin heavy chain and calponin. nih.gov This anti-proliferative effect is mediated through the cAMP/PKA pathway. nih.gov

Conversely, Iloprost can also induce apoptosis (programmed cell death). researchgate.net Studies have shown that Iloprost can trigger apoptosis of VSMCs via a cAMP-mediated inhibition of ERK activity. researchgate.net However, the effect of Iloprost on apoptosis appears to be highly context-dependent. For example, in renal ischemia-reperfusion injury, Iloprost has an anti-apoptotic effect, reducing the activity of key effector caspases. nih.gov Specifically, it has been found to reduce elevated levels of caspases-3, -8, and -9 in kidney tissue following ischemic injury. nih.gov Furthermore, at low concentrations, Iloprost can inhibit platelet apoptosis by preventing mitochondrial membrane potential depolarization and phosphatidylserine (B164497) externalization. nih.gov This dual regulatory role highlights the complexity of Iloprost's cellular actions, which can shift between promoting cell survival and inducing cell death depending on the cell type and pathological condition.

Synthetic Methodologies and Structure Activity Relationship Sar Elucidation for 5 Cis Iloprost

Advanced Synthetic Routes for 5-cis Iloprost (B1671730) and its Stereoisomers

The complex stereochemical architecture of iloprost, which features six asymmetric centers, demands highly controlled and sophisticated synthetic strategies. google.com The total synthesis of iloprost, particularly the enantiomerically pure and more active 16S-isomer, has been a significant objective in organic chemistry.

A landmark achievement was the first fully stereocontrolled total synthesis of 16S-Iloprost. thieme-connect.comnih.gov This route established all stereocenters with high precision. Noteworthy steps in this synthesis include:

Asymmetric Desymmetrization: The synthesis often begins with the desymmetrization of a meso-ketone to establish the core bicyclic structure with the correct chirality. thieme-connect.com

Conjugate Addition: A key step involves the conjugate addition of an alkenylcopper reagent to an azoalkene, which serves to introduce the lower ω-side chain. thieme-connect.comnih.gov This method allows for the nucleophilic derivatization of ketones. thieme-connect.com

Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction: To secure the required E-configuration of the trisubstituted alkene in the upper α-side chain, an asymmetric HWE reaction is employed using a chiral phosphonoacetate. google.comthieme-connect.comnih.gov This step is critical for controlling the geometry around the C5-C6 double bond.

Other advanced strategies have focused on creating a common, fully stereocontrolled pathway to access iloprost and its medicinally important analogues like 3-oxa-iloprost and cicaprost. nih.gov One such approach utilizes a common chiral bicyclic aldehyde. Key transformations in this route include a palladium-catalyzed hydrostannylation of an alkyne to create an E-configured alkenyllithium derivative with high regio- and stereoselectivity. This intermediate is then coupled with an enantiopure N-methoxyamide representing the lower side chain. The final crucial stereocenter at C15 is established via a highly diastereoselective reduction of the resulting ketone using catecholborane and a chiral oxazaborolidine catalyst. nih.gov

These synthetic methodologies provide access to specific stereoisomers, enabling detailed investigation into their distinct biological activities. google.com

Rational Design and Synthesis of 5-cis Iloprost Analogs for SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure relates to its biological function. For iloprost, rational design and synthesis of analogues have been pivotal in elucidating these relationships and in developing improved therapeutics.

One key area of focus has been the modification of the iloprost structure to enhance metabolic stability. An example is the synthesis of 3-oxa-iloprost , where an oxygen atom replaces a methylene (B1212753) group in the upper side chain. This modification was expected to increase metabolic stability, potentially allowing for oral administration. nih.govnih.gov The synthesis of such analogues often follows a modular approach, allowing different building blocks of the molecule to be exchanged to study the effect of specific structural changes. researchgate.net

SAR studies have also explored the importance of the double bond in the side chain. In one study of a non-prostanoid PGI2 mimetic, the trans-olefinic isomer was found to be 72-fold less potent than the cis-isomer, highlighting the strict conformational requirement for activity. researchgate.net

Furthermore, the insights gained from the SAR of iloprost and other first-generation prostacyclin mimetics have guided the development of newer, more selective drugs. For instance, the discovery that older analogues like iloprost and beraprost (B1666799) interact with multiple prostanoid receptors (e.g., EP1, EP3) led to the rational design of non-prostanoid agonists like selexipag . researchgate.netacs.org Selexipag was specifically designed to be highly selective for the prostacyclin (IP) receptor, thereby minimizing potential off-target effects. researchgate.net These efforts demonstrate a clear progression from understanding the basic SAR of iloprost to designing next-generation therapeutics with improved pharmacological profiles.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions of this compound

Computational chemistry and molecular modeling are indispensable tools for visualizing and understanding the interactions between a ligand like iloprost and its receptor at an atomic level. ucl.ac.ukmdpi.com These methods have been used extensively to elucidate the binding mechanism of iloprost with its primary target, the prostacyclin (IP) receptor, as well as other receptors like the peroxisome proliferator-activated receptors (PPARs). nih.govnih.govresearchgate.net

A three-dimensional model of the human IP receptor's agonist-binding pocket was developed using computer-assisted homology modeling, with the crystal structure of bovine rhodopsin serving as a template. psu.edunih.gov The NMR-derived solution structure of iloprost was then computationally "docked" into this modeled binding pocket. psu.edu These simulations predicted direct molecular interactions with specific amino acid residues within the receptor's transmembrane (TM) domains. nih.gov

Key predicted interactions for binding to the IP receptor include:

Hydrogen Bonds: The carboxylic acid headgroup of iloprost is predicted to form crucial hydrogen bonds with residues such as Arg-279 (in TMVII), Tyr-75 (TMII), and Phe-95 (TMIII). nih.gov

Other Contacts: Additional residues identified as important for ligand recognition and binding include Gln162 , Leu172 , and Met174 in the second extracellular loop (eLP2). psu.eduresearchgate.net

The validity of these computational models has been reinforced by experimental data from site-directed mutagenesis studies. Altering these identified amino acids to alanine (B10760859) resulted in a significant decrease in agonist binding, confirming their importance in the ligand-receptor interaction. nih.gov

Beyond the IP receptor, iloprost has been identified as a dual agonist for PPARα and PPARδ . nih.gov Crystal structures of iloprost bound to the ligand-binding domains (LBD) of these receptors have provided unambiguous evidence of this direct interaction. nih.govresearchgate.net These structures reveal that the acidic head group of iloprost forms several hydrogen bonds with key residues in the PPARα binding pocket, including Tyr-314 , His-440 , and Tyr-464 . researchgate.net This structural information provides a rational template for designing novel PPAR-targeting compounds based on the iloprost scaffold. nih.gov

Comparative SAR with Iloprost Diastereoisomers and Other Prostacyclin Mimetics

Comparative Structure-Activity Relationship (SAR) analysis provides valuable insights by comparing the activity of iloprost with its own stereoisomers and with other related drugs.

Iloprost Diastereoisomers: As previously noted, the stereochemistry at the C16 position has a dramatic effect on activity. The 16S-iloprost isomer is substantially more potent than the 16R-iloprost isomer. google.comthieme-connect.com This demonstrates that the precise 3D orientation of the methyl group and the hydroxyl group on the lower side chain is a critical determinant for optimal interaction with the IP receptor. This difference highlights the high degree of stereospecificity required by the receptor's binding pocket.

Other Prostacyclin Mimetics: Iloprost is one of several prostacyclin mimetics used clinically, alongside treprostinil (B120252) , beraprost , and the non-prostanoid agonist selexipag . While all are agonists of the IP receptor, their pharmacology is distinct, largely due to differences in receptor selectivity and binding affinity. ucl.ac.ukucl.ac.uk

Receptor Selectivity: Iloprost exhibits high affinity for the IP receptor but is also a potent agonist at the prostanoid EP1 receptor. faimallusr.com In contrast, treprostinil shows higher potency at the EP2 and DP1 receptors. ucl.ac.ukfaimallusr.com Both iloprost and beraprost can activate contractile EP3 receptors, an action not seen with the highly selective selexipag. researchgate.net This lack of selectivity for the IP receptor may contribute to some of the side effect profiles of the earlier prostacyclin analogues. faimallusr.com

Binding Affinity: The potency of these mimetics at the human IP receptor varies. Iloprost is among the most potent, with a binding affinity (Ki) of approximately 2-4 nM, which is comparable to endogenous prostacyclin. ucl.ac.uk Treprostinil and beraprost have an approximately tenfold lower affinity, with Ki values in the range of 20-38 nM. ucl.ac.uk Selexipag's active metabolite, MRE-269, also has a Ki in this range, but its high selectivity for the IP receptor is its distinguishing feature. ucl.ac.uk

This comparative analysis reveals a trade-off between the broad-spectrum activity of less selective agonists like iloprost and the targeted action of highly selective agonists like selexipag.

Table 1: Comparative Receptor Binding Profile of Prostacyclin Mimetics This is an interactive table. Select a compound to see its primary receptor targets and relative affinities.

| Compound | Primary Target(s) | Binding Affinity (Ki) for IP Receptor | Key Distinguishing Features |

| Iloprost | IP, EP1 faimallusr.com | ~2-4 nM ucl.ac.uk | Potent but not highly selective; also activates contractile EP receptors. |

| Treprostinil | IP, EP2, DP1 ucl.ac.ukfaimallusr.com | ~20-38 nM ucl.ac.uk | Less potent at IP receptor than iloprost; unique activity at EP2 and DP1 receptors. |

| Beraprost | IP, EP3 faimallusr.com | ~20-38 nM ucl.ac.uk | Orally active analogue; also activates contractile EP receptors. |

| Selexipag (MRE-269) | IP researchgate.netacs.org | ~20-38 nM ucl.ac.uk | Non-prostanoid structure; highly selective for the IP receptor. |

Preclinical Research Frameworks for 5 Cis Iloprost Investigation

In Vitro Pharmacological Characterization of 5-cis Iloprost (B1671730)

The in vitro evaluation of 5-cis Iloprost, a stable prostacyclin (PGI2) analog, is fundamental to understanding its therapeutic potential. patsnap.comwikipedia.org These preclinical studies dissect its molecular interactions and cellular effects, providing a detailed picture of its mechanism of action before in vivo testing.

Receptor Binding Assays and Functional Bioassays

Receptor binding assays are crucial for determining the affinity and selectivity of this compound for its target receptors. Iloprost, which is a mixture of 4S and 4R isomers (with the 4S isomer being the more potent 5-cis form), primarily interacts with prostanoid receptors, a family of G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov

Studies using radioligand binding assays with cell membranes overexpressing specific human prostanoid receptors have elucidated the binding profile of iloprost. These assays typically use [3H]iloprost to compete with non-labeled iloprost or other prostanoid analogs to determine the inhibition constant (Ki), a measure of binding affinity. ucl.ac.uknih.gov

Table 1: Binding Affinity (Ki) of Iloprost at Human Prostanoid Receptors

| Receptor | Ki (nM) - Study A nih.govresearchgate.net | Ki (nM) - Study B rndsystems.comtocris.com |

| IP | 3.9 | 11 |

| EP1 | 1.1 | 11 |

| EP2 | Very Low Affinity | 1870 |

| EP3 | Low Affinity | 56 |

| EP4 | Low Affinity | 284 |

| DP1 | Very Low Affinity | 1035 |

| FP | Low Affinity | 619 |

| TP | Very Low Affinity | 6487 |

This table presents data from studies on iloprost, a mixture containing the 5-cis isomer.

Functional bioassays are then employed to measure the biological response resulting from this receptor binding. These assays confirm whether the ligand acts as an agonist or antagonist and quantify its potency (EC50). For IP receptors, a key functional response is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com Functional assays have confirmed that iloprost is a potent agonist at the IP receptor, with an EC50 value for cAMP elevation of 0.37 nM. nih.govresearchgate.netresearchgate.net Concurrently, its high affinity for the EP1 receptor translates to potent functional activity, stimulating calcium influx with an EC50 of 0.3 nM. nih.govresearchgate.netresearchgate.net

Cell-Based Assays for Signaling Pathway Activation

Following receptor binding, this compound triggers a cascade of intracellular signaling events. Cell-based assays are designed to investigate these pathways. The primary signaling mechanism for iloprost through the IP receptor involves the Gs-protein-mediated activation of adenylyl cyclase, which converts ATP into cAMP. patsnap.com

The resulting increase in intracellular cAMP is a central event and is quantified using various assays, such as competitive immunoassays or reporter gene assays. This elevation in cAMP activates Protein Kinase A (PKA). patsnap.com Activated PKA then phosphorylates several downstream targets, leading to the physiological effects of iloprost. patsnap.com For instance, in vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK), preventing muscle contraction and causing vasodilation. patsnap.com In platelets, PKA activation leads to the phosphorylation of proteins like vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits platelet aggregation. patsnap.com

The signaling through the EP1 receptor, however, is different. EP1 receptor activation is typically linked to the Gq-protein pathway, which stimulates phospholipase C, leading to an increase in intracellular calcium and potentially vasoconstriction. nih.gov The dual signaling potential of iloprost through both cAMP-elevating (IP receptor) and calcium-mobilizing (EP1 receptor) pathways highlights the importance of comprehensive cell-based signaling studies. nih.govresearchgate.net

Utilization of Primary Cell Culture Models (e.g., endothelial cells, smooth muscle cells, platelets, immune cells)

To understand the effects of this compound in a more physiologically relevant context, researchers utilize primary cell culture models. These cells, isolated directly from tissues, retain many of their in vivo characteristics.

Endothelial Cells: In human endothelial cells, iloprost has been shown to down-regulate the expression of endothelial cell adhesion molecules, which is a key anti-inflammatory effect. rndsystems.comtocris.com It mimics the natural actions of prostacyclin, which is produced by endothelial cells. patsnap.com

Smooth Muscle Cells: In vascular smooth muscle cells, particularly from the pulmonary artery, iloprost's ability to increase cAMP and activate PKA leads to smooth muscle relaxation (vasodilation), a cornerstone of its therapeutic effect in pulmonary hypertension. patsnap.com

Platelets: The anti-platelet activity of iloprost is a critical component of its mechanism. Functional assays using human platelets demonstrate that iloprost potently inhibits aggregation induced by various agonists like collagen, thrombin, and ADP. rndsystems.comtocris.com One study reported IC50 values of 0.24 nM, 0.71 nM, and 1.07 nM for inhibition of collagen-, thrombin-, and ADP-induced aggregation, respectively. rndsystems.comtocris.com

Immune Cells: Prostacyclin and its analogs are known to have immunomodulatory effects. guidetopharmacology.org Iloprost's impact on immune cells such as macrophages and lymphocytes is an area of investigation to understand its anti-inflammatory properties further. patsnap.com

In Vivo Animal Models for Efficacy and Mechanistic Evaluation of this compound

In vivo animal models are indispensable for evaluating the integrated physiological effects of this compound and for establishing its efficacy in disease states that mimic human conditions.

Models of Pulmonary Arterial Hypertension (PAH)

Several animal models are used to replicate the pathophysiology of PAH, which is characterized by elevated pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.

Monocrotaline (MCT) Rat Model: This is one of the most common models. A single injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, induces endothelial injury in the pulmonary vasculature, leading to progressive PAH over several weeks. Studies in this model have shown that iloprost can attenuate the increase in mean pulmonary arterial pressure, reduce right ventricular hypertrophy, and limit the muscularization of small pulmonary arteries.

Chronic Hypoxia and Sugen/Hypoxia Models: Exposing rodents to chronic hypoxia (low oxygen levels) also induces pulmonary vasoconstriction and remodeling, leading to PAH. A more severe and clinically relevant model combines chronic hypoxia with the administration of a VEGF receptor blocker, such as Sugen 5416 (SU5416). This combination leads to pronounced angioproliferative changes in the pulmonary arteries, similar to those seen in human PAH. Iloprost has been evaluated in these models for its ability to improve hemodynamics and reverse vascular remodeling.

Models of Peripheral Vascular Diseases and Ischemic Syndromes

Animal models are also employed to study the efficacy of this compound in conditions characterized by reduced blood flow to the limbs.

Hindlimb Ischemia Model: This model is commonly created in rodents (rats or mice) by surgically ligating and excising the femoral artery, leading to critical ischemia in the distal limb. The effects of iloprost are evaluated by measuring outcomes such as improved blood flow (using techniques like Laser Doppler perfusion imaging), increased capillary density (angiogenesis), and reduced tissue necrosis and limb loss. In these models, iloprost has been shown to promote blood perfusion and tissue preservation, likely through its vasodilatory and anti-platelet actions, as well as potential pro-angiogenic effects.

Models of Ischemia-Reperfusion Injury in Various Organ Systems

Ischemia-reperfusion (I/R) injury, a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area, is a key focus of this compound research. Preclinical models are designed to simulate clinical scenarios like organ transplantation, stroke, and myocardial infarction.

Skeletal Muscle: In a rodent model, I/R injury of the lower limbs was induced in Wistar rats by clamping the infrarenal abdominal aorta for 120 minutes, followed by reperfusion. nih.gov This model allows for the investigation of iloprost's effects on tissue damage markers. Studies have shown that iloprost administration following the ischemic period provides protective effects, evidenced by a significant reduction in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) in skeletal muscle tissue. nih.gov

Myocardium: The Langendorff-perfused isolated heart model is a standard for studying myocardial I/R injury ex vivo. In studies using guinea pig hearts, a 20-minute ischemic period is induced, with iloprost included in the perfusate before the ischemic event. nih.gov This setup demonstrated that iloprost helps preserve myocardial contractility and inhibits the rise in tissue and perfusate levels of MDA and glutathione, indicating a protective effect against oxidative stress-induced damage. nih.gov

Jejunal Flaps: To model the warm I/R injury that occurs during reconstructive surgeries, free jejunal flaps in Sprague-Dawley rats are subjected to 60 minutes of ischemia followed by two hours of reperfusion. nih.govnih.gov This model showed that pretreatment with iloprost significantly improved mesenteric perfusion recovery, preserved tissue histology, increased SOD levels, and decreased myeloperoxidase (MPO) activity, a marker for inflammatory neutrophil infiltration. nih.gov These findings suggest iloprost is effective at mitigating reperfusion injury in microvascular flaps. nih.gov

Table 1: Preclinical Models of Ischemia-Reperfusion Injury for this compound Investigation

| Organ System | Animal Model | Ischemia Induction Method | Key Findings with Iloprost | Reference |

|---|---|---|---|---|

| Skeletal Muscle | Rat | Clamping of infrarenal abdominal aorta | Reduced malondialdehyde (MDA), increased superoxide dismutase (SOD) | nih.gov |

| Myocardium | Guinea Pig | Langendorff perfusion with induced ischemia | Increased contractility, decreased MDA and glutathione | nih.gov |

Models for Organ Protection (e.g., contrast-induced nephropathy)

Preclinical models are crucial for evaluating the organ-protective capabilities of this compound, particularly in preventing iatrogenic conditions like contrast-induced nephropathy (CIN).

The pathogenesis of CIN involves intense renal vasoconstriction, medullary hypoxia, and the generation of reactive oxygen species, leading to direct tubular toxicity. fishersci.camims.comguidetopharmacology.org A standard preclinical model for CIN involves inducing renal dysfunction in an animal, often a rat, to increase susceptibility. A contrast agent is then administered to trigger kidney injury. The protective efficacy of an agent like this compound is evaluated by measuring markers of kidney function (e.g., serum creatinine, glomerular filtration rate) and tissue damage.

While specific preclinical studies on this compound for CIN are not detailed in the provided results, the rationale for its use is strong. Its vasodilatory properties are expected to counteract the intense renal vasoconstriction caused by contrast media. guidetopharmacology.orgnih.gov A randomized clinical trial has shown that prophylactic administration of iloprost can protect against CIN in high-risk patients undergoing coronary procedures, supporting the hypothesis that would be tested in a preclinical model. nih.gov

Cancer Biology and Chemoprevention Models

The potential role of this compound in oncology is investigated using preclinical cancer models, with a significant focus on lung cancer chemoprevention. These models are based on the observation that the prostacyclin pathway is often dysregulated in cancer.

Carcinogen-Induced Lung Cancer: A common model involves the administration of the chemical carcinogen urethane (B1682113) to mice to induce the formation of lung adenomas. nih.govnih.gov Studies have demonstrated that feeding iloprost-impregnated chow to these mice results in a significant decrease in lung tumor formation. nih.gov

Mechanism-Based Models: To explore the underlying mechanism, researchers use transgenic mice with lung-specific overexpression of key proteins. nih.gov For instance, mice overexpressing prostacyclin synthase (PGIS), the enzyme that produces prostacyclin, show reduced tumor multiplicity, providing a rationale for supplementation with a stable analog like iloprost. Further studies have utilized mice with lung-specific overexpression of peroxisome proliferator-activated receptor gamma (PPARγ). These mice also develop fewer lung tumors, and importantly, the administration of iloprost does not confer an additional reduction in tumor number, suggesting that iloprost exerts its chemopreventive effects through the PPARγ pathway. nih.gov

Notably, iloprost has shown efficacy even when administered weeks after the carcinogen, indicating it may block the progression of established microadenomas, suggesting a potential role in both chemoprevention and therapy. nih.gov

Table 2: Preclinical Models for this compound in Cancer Biology

| Cancer Type | Model System | Key Findings with Iloprost | Implied Mechanism | Reference |

|---|---|---|---|---|

| Lung Cancer | Urethane-induced adenoma in mice | Decreased tumor number and multiplicity | Chemoprevention | nih.gov |

| Lung Cancer | Urethane-induced adenoma in mice | Blocked progression of microadenomas to adenomas when given after carcinogen | Chemotherapeutic potential | nih.gov |

| Lung Cancer | Transgenic mice with PPARγ overexpression | No additive tumor reduction compared to PPARγ overexpression alone | Acts via PPARγ activation | nih.gov |

Biomarker Identification and Validation in Preclinical Studies for this compound

Biomarkers are essential tools in preclinical research to provide measurable indicators of a drug's biological activity, to confirm its mechanism of action, and to assess its effects on the disease process. metabolomicsworkbench.orgszabo-scandic.com For this compound, preclinical biomarker strategies focus on the pathways it modulates and the pathophysiology of the models used.

In the context of ischemia-reperfusion injury , the primary biomarkers are related to oxidative stress and inflammation. nih.govnih.govnih.gov

Malondialdehyde (MDA): A product of lipid peroxidation, MDA is a validated biomarker for oxidative stress. Preclinical studies consistently show that iloprost treatment leads to lower MDA levels in injured tissues. nih.govnih.gov

Superoxide Dismutase (SOD): This antioxidant enzyme is a marker of the body's defense against oxidative damage. Its increased activity following iloprost administration is a key indicator of a protective effect. nih.govnih.gov

Myeloperoxidase (MPO): As an enzyme found in neutrophils, MPO is a widely used biomarker for inflammatory cell infiltration into tissue. Reduced MPO levels in iloprost-treated animals with jejunal flap injury point to an anti-inflammatory action. nih.gov

In cancer chemoprevention models , while primary endpoints are often tumor incidence and size, molecular biomarkers are also explored. nih.govnih.gov Gene expression profiling in lung tissue from carcinogen-exposed mice has been used to show that iloprost can reverse pathological changes at a molecular level. nih.gov Furthermore, based on its mechanism, the activation state of PPARγ and levels of its downstream targets could serve as pharmacodynamic biomarkers. nih.gov

A clinical study on pulmonary arterial hypertension (a condition where iloprost is used) identified Endothelin-1 (ET-1) as a potential biomarker to predict the therapeutic effect of iloprost, suggesting ET-1 would be a relevant biomarker to measure in corresponding preclinical models of diseases involving endothelial dysfunction. nih.gov

Table 3: Key Biomarkers in Preclinical this compound Research

| Biomarker | Biological Relevance | Modulation by Iloprost | Model Context | Reference |

|---|---|---|---|---|

| Malondialdehyde (MDA) | Oxidative Stress / Lipid Peroxidation | Decreased | Ischemia-Reperfusion | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Antioxidant Defense | Increased | Ischemia-Reperfusion | nih.govnih.gov |

| Myeloperoxidase (MPO) | Neutrophil Infiltration / Inflammation | Decreased | Ischemia-Reperfusion | nih.gov |

| Endothelin-1 (ET-1) | Vasoconstriction / Endothelial Dysfunction | Modulated | Pulmonary Hypertension (Clinical) | nih.gov |

Toxicological Screening and Safety Profiling in Preclinical Settings

Before any therapeutic candidate can be tested in humans, it must undergo rigorous toxicological screening in preclinical animal models to identify potential safety concerns. nih.govnih.gov This process is a mandatory component of the drug development pipeline, designed to characterize the adverse effects of a compound and to determine a safe dose range for initial clinical trials. nih.gov

The toxicological evaluation for a compound like this compound follows a standard framework. nih.gov This typically includes:

Acute Toxicity Studies: These are performed to determine the effects of a single high dose of the drug and to establish the maximum tolerated dose (MTD). These studies are usually conducted in two mammalian species, often a rodent (like a mouse or rat) and a non-rodent. nih.gov

Repeated-Dose Toxicity Studies: These studies involve administering the drug daily for a set period (e.g., 14, 28, or 90 days) to identify target organs for toxicity and to understand the potential for cumulative adverse effects. nih.gov

Toxicokinetic Analysis: This is conducted alongside toxicity studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug at various, including toxic, dose levels. nih.gov This helps to correlate drug exposure with observed toxic effects.

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5311181 |

| Adenosine | 60961 |

| Bexarotene | 82146 |

| Budesonide | 5281004 |

| Endothelin-1 | 16133807 |

| Glutathione | 124886 |

| Malondialdehyde | 10964 |

| Myo-inositol | 892 |

| N-acetylcysteine | 12035 |

| Nitric Oxide | 145068 |

| Pioglitazone | 4829 |

Clinical Investigation Paradigms and Translational Research for 5 Cis Iloprost

Scientific Rationale for Future Clinical Trials of 5-cis Iloprost (B1671730)

The scientific basis for future clinical investigations of 5-cis Iloprost is firmly rooted in its multifaceted mechanism of action. As a stable analogue of prostacyclin (PGI2), iloprost mimics its potent biological effects, which include vasodilation of both systemic and pulmonary vascular beds, inhibition of platelet aggregation, and cytoprotection. rarediseasesjournal.comnih.govmims.comdrugbank.com The enhanced chemical and metabolic stability of iloprost compared to endogenous prostacyclin increases its clinical utility. nih.gov

The rationale extends to its ability to modulate disordered microcirculation, which is a key pathological feature in several diseases. rarediseasesjournal.com By causing vasodilation and inhibiting platelet activation, iloprost can counteract the vasoconstriction and thrombotic events that lead to tissue ischemia and damage. rarediseasesjournal.com Furthermore, its cytoprotective effects, although not fully elucidated, are thought to involve preserving mitochondrial function, reducing oxidative stress, and stabilizing cell membranes. drugbank.com These properties provide a strong foundation for exploring its therapeutic potential in conditions beyond its currently approved indications, such as various forms of ischemic tissue injury and diseases with a significant vasospastic component.

Design Considerations for Phase I Studies: Assessment of Pharmacodynamic Endpoints

Phase I clinical trials for this compound would primarily focus on safety, tolerability, and pharmacokinetics. However, the inclusion of pharmacodynamic (PD) endpoints is crucial for establishing early proof of mechanism and guiding dose selection for subsequent efficacy studies.

Key design considerations for Phase I studies should include:

Dose-Escalation Schemes: Single and multiple ascending dose cohorts to determine the maximum tolerated dose. astrazenecaclinicaltrials.com

Pharmacodynamic Assessments: Measurement of biological and physiological responses to the drug.

Relevant pharmacodynamic endpoints to assess the vasodilatory and antiplatelet effects of this compound would include:

Hemodynamic Monitoring: Continuous measurement of blood pressure and heart rate to assess systemic vasodilation. mims.com

Platelet Aggregation Assays: In vitro testing of platelet function in response to various agonists to quantify the anti-aggregatory effect. drugbank.com

Cutaneous Blood Flow: Techniques like laser Doppler flowmetry to measure changes in skin perfusion, providing a direct assessment of peripheral vasodilation.

Biomarkers: Measurement of biomarkers related to endothelial function and platelet activation.

The table below outlines potential pharmacodynamic endpoints for Phase I studies.

| Endpoint Category | Specific Measurement | Rationale |

| Hemodynamics | Blood Pressure, Heart Rate | To assess systemic vasodilatory effects and potential for hypotension. mims.com |

| Platelet Function | Platelet Aggregation | To confirm the inhibitory effect on platelet activity. drugbank.com |

| Peripheral Perfusion | Laser Doppler Flowmetry | To directly measure changes in microvascular blood flow. |

| Biomarkers | Soluble Thrombomodulin | To assess impact on endothelial activation and injury. nih.gov |

Strategic Design for Phase III Studies: Pivotal Efficacy and Comparative Effectiveness Trials

The clinical development of this compound, particularly for pulmonary arterial hypertension (PAH), has been marked by strategically designed Phase III trials focused on establishing both its intrinsic efficacy and its effectiveness relative to or in combination with other treatments.

Pivotal efficacy trials for inhaled iloprost were designed to meet stringent regulatory requirements for approval. A cornerstone of this effort was the Aerosolized Iloprost Randomized (AIR) trial . ersnet.orgjst.go.jp This Phase III, multicenter, randomized, double-blind, placebo-controlled study was instrumental in demonstrating the monotherapy efficacy of inhaled iloprost. 4ventavis.com The trial enrolled patients with PAH classified as New York Heart Association (NYHA) Functional Class III or IV. jst.go.jp4ventavis.com A key innovation in the AIR trial's design was its composite primary endpoint, which aimed to capture a more holistic view of clinical improvement. This endpoint, assessed at 12 weeks, was defined by three criteria: a 10% or greater increase in the 6-minute walk distance (6MWD), an improvement by at least one NYHA Functional Class, and the absence of clinical deterioration or death. 4ventavis.com4ventavis.com The trial successfully met its primary endpoint, showing a statistically significant clinical improvement in 19% of patients in the iloprost group compared to just 4% in the placebo group. 4ventavis.com Another significant Phase III study, the IBUKI trial, was an open-label, non-randomized study that confirmed the efficacy and safety of inhaled iloprost in a Japanese patient population. jst.go.jp

Comparative effectiveness research for iloprost has explored its role in combination therapy and its standing relative to other prostanoids. The STEP (Safety and pilot efficacy Trial in combination with bosentan (B193191) for Evaluation in Pulmonary arterial hypertension) and COMBI trials were crucial in this regard. allenpress.com These randomized, double-blind, placebo-controlled studies investigated the effect of adding inhaled iloprost to the treatment regimen of patients who remained symptomatic despite being on bosentan, an endothelin receptor antagonist. allenpress.com While the improvement in 6MWD was not as pronounced as in the monotherapy trials, the STEP study demonstrated a noteworthy reduction in the rate of clinical worsening for patients receiving the combination therapy compared to those on bosentan plus placebo. allenpress.com

Further comparative effectiveness has been explored through retrospective, real-world data analysis. One such study compared inhaled iloprost with inhaled treprostinil (B120252) using administrative claims data. atsjournals.orgjmcp.org The findings suggested that patients using inhaled treprostinil, which has a less frequent dosing schedule, exhibited greater therapy adherence and persistence and experienced fewer hospitalizations and emergency room visits. jmcp.org Direct, head-to-head randomized trials comparing intravenous iloprost with other prostanoids like epoprostenol (B1671539) have been limited in size and scope, often being non-randomized. ersnet.org These smaller studies have suggested comparable efficacy but underscore the need for more definitive, large-scale comparative trials. ersnet.org

Table 1: Key Phase III and Comparative Effectiveness Trials for Iloprost

| Trial Name | Study Design | Patient Population | Comparator/Intervention | Key Findings | Citation(s) |

|---|---|---|---|---|---|

| AIR | Randomized, Double-Blind, Placebo-Controlled | PAH, NYHA Class III/IV | Iloprost Monotherapy vs. Placebo | Significant improvement in composite endpoint (6MWD, NYHA class, no deterioration). | ersnet.orgjst.go.jp4ventavis.com |

| STEP | Randomized, Double-Blind, Placebo-Controlled | PAH patients symptomatic on bosentan | Inhaled Iloprost + Bosentan vs. Placebo + Bosentan | Reduced rate of clinical worsening in the iloprost arm. | 4ventavis.comallenpress.com |

| COMBI | Randomized, Double-Blind, Placebo-Controlled | PAH patients symptomatic on bosentan | Inhaled Iloprost + Bosentan vs. Placebo + Bosentan | Less impressive improvement in 6MWD compared to pivotal monotherapy trials. | allenpress.com |

| IBUKI | Open-Label, Non-Randomized | Japanese patients with PAH | Inhaled Iloprost | Demonstrated efficacy and safety in the Japanese population. | jst.go.jp |

Frameworks for Post-Marketing Surveillance and Real-World Evidence Generation

Following regulatory approval, the evaluation of this compound transitions to post-marketing surveillance and the generation of real-world evidence (RWE) to monitor long-term outcomes and performance in routine clinical practice. ppd.com These frameworks are essential for understanding the drug's effectiveness and safety across a broader, more diverse patient population than is typically included in controlled clinical trials.

Post-marketing surveillance is a continuous process mandated by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov This surveillance relies on the collection and analysis of data from various sources, including spontaneous adverse event reporting systems, observational studies, and compassionate use programs. medsafe.govt.nz For iloprost, this ongoing monitoring has contributed to a comprehensive understanding of its long-term profile. The findings from post-marketing surveillance are often incorporated into the official product information, providing crucial guidance for its use in clinical practice. medicines.org.ukeuropa.eu

The generation of real-world evidence is a more structured approach to understanding a drug's use and effects outside the confines of clinical trials. ppd.comispor.org RWE is derived from the analysis of real-world data (RWD), which can be sourced from electronic health records, insurance claims databases, and patient registries. ppd.com These studies can inform a wide range of areas, from clinical trial design optimization to assessing comparative effectiveness and long-term benefits. ppd.com

A prominent example of RWE generation for iloprost comes from national patient registries, such as the Spanish REHAP registry . nih.gov An analysis of patients treated with inhaled iloprost in this registry provided valuable insights into its real-world effectiveness. The study reported significant clinical improvements in some patients but also noted a high treatment discontinuation rate (75%) and a 3-year survival rate of 54%, suggesting its use in higher-risk patient populations. nih.gov

Retrospective cohort studies using large administrative databases are another key framework for generating RWE. These studies have been used to compare iloprost with other therapies for PAH. For instance, a comparative study of inhaled iloprost and inhaled treprostinil based on claims data assessed metrics like drug persistence and healthcare resource utilization. jmcp.org Similarly, another database analysis compared outcomes for patients on selexipag, inhaled iloprost, or parenteral treprostinil. jheor.org These RWE studies provide complementary data to randomized controlled trials, helping to build a more complete picture of the therapeutic value and role of this compound in a real-world setting.

Table 2: Real-World Evidence Generation for Iloprost

| Study Type | Data Source | Focus of Analysis | Key Insights | Citation(s) |

|---|---|---|---|---|

| Registry Analysis | Spanish REHAP Registry | Real-life use and effectiveness of inhaled iloprost. | Showed clinical improvements but also a high discontinuation rate and lower survival in high-risk patients. | nih.gov |

| Retrospective Cohort Study | Administrative Claims Data | Comparison of adherence, persistence, and healthcare utilization between inhaled treprostinil and inhaled iloprost. | Greater adherence and persistence with the less frequently dosed treprostinil. | jmcp.org |

| Retrospective Database Analysis | Claims Data | Comparison of healthcare encounters and drug persistence among patients on selexipag, inhaled iloprost, or parenteral treprostinil. | Provided real-world data on outcomes associated with different prostanoid pathway agents. | jheor.org |

Table 3: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 5311181 |

| Bosentan | 104754 |

| Epoprostenol | 5282412 |

| Selexipag | 10243542 |

Comparative Analysis, Therapeutic Potential, and Future Research Directions for 5 Cis Iloprost

Comparative Pharmacological and Biological Efficacy with Iloprost (B1671730) Isomers and Parent Compound

Iloprost is a synthetic, chemically stable analog of its parent compound, prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation. nih.govwikipedia.org Commercially available Iloprost is not a single entity but a mixture of two diastereoisomers at the C-16 position (also referred to as the C-4 position of the side chain), specifically the 4S and 4R isomers, in an approximate 53:47 ratio. nih.gov The subject of this analysis, 5-cis Iloprost, is the geometric isomer of the approved (5E)-Iloprost, differing in the configuration around the C-5 double bond. nih.gov

Currently, there is a notable absence of published pharmacological studies specifically investigating the properties of this compound. fishersci.cauni.lu Therefore, a direct comparative analysis is not possible. However, the well-documented differences between the other Iloprost isomers provide a crucial framework for understanding how stereochemistry impacts biological activity.

Extensive research has established a significant disparity in the potency of the two diastereoisomers present in the therapeutic mixture. wikipedia.orgucl.ac.uk The 16(S) or 4S isomer is substantially more potent as both a vasodilator and an inhibitor of platelet aggregation. wikipedia.orgmims.comguidetopharmacology.org In contrast, the 16(R) or 4R isomer is approximately 10 to 20 times less active in eliciting these key pharmacological effects. mims.com Studies comparing their binding to platelet membrane receptors revealed that the 16(S) isomer has a much higher binding affinity (Kd of 13.4 nM) compared to the 16(R) isomer (Kd of 288 nM), which accounts for its greater biological potency. guidetopharmacology.org

Theoretically, the cis-configuration at the C-5 position in this compound could lead to distinct physicochemical properties and pharmacological effects compared to the trans-isomer. nih.gov This geometric difference would alter the molecule's three-dimensional shape, potentially affecting its interaction with the prostacyclin (IP) receptor and other prostanoid receptors, thereby influencing its binding affinity, efficacy, and metabolic stability. However, without empirical data, the specific pharmacological profile of this compound remains a compelling but unanswered question in prostanoid chemistry.

Comparative Analysis with Other Prostacyclin Analogs and Receptor Agonists

The therapeutic landscape for pulmonary arterial hypertension includes several agents that target the prostacyclin pathway, each with a unique profile. A comparative analysis of Iloprost with other key prostacyclin analogs and the receptor agonist Selexipag highlights their relative positions in therapy.

Epoprostenol (B1671539) (Prostacyclin/PGI2) : As the endogenous parent compound, epoprostenol is a highly potent vasodilator and platelet aggregation inhibitor. mims.com However, its clinical utility is hampered by a very short in vivo half-life of less than six minutes, necessitating continuous intravenous delivery via an infusion pump. fishersci.camims.com Despite these delivery challenges, network meta-analyses confirm that epoprostenol provides substantial improvements in exercise capacity and functional class in patients with PAH. guidetopharmacology.orgwikipedia.org

Treprostinil (B120252) : This stable prostacyclin analog has a longer half-life of approximately 3 to 4 hours, which allows for more varied and convenient administration routes, including subcutaneous, intravenous, inhaled, and oral formulations. fishersci.caguidetopharmacology.orguni.lu This versatility offers a significant advantage over epoprostenol. japsonline.com Clinical studies and meta-analyses have demonstrated its efficacy in improving exercise capacity and hemodynamics in PAH patients. fishersci.cawikipedia.org

Selexipag : Unlike the direct prostacyclin analogs, Selexipag is an orally active, selective non-prostanoid IP receptor agonist. guidetopharmacology.orgcaymanchem.com It and its active metabolite have a longer half-life than Iloprost. guidetopharmacology.org In real-world retrospective analyses, oral Selexipag has been associated with lower rates of hospitalization and better drug persistence compared to inhaled Iloprost and parenteral Treprostinil, highlighting the clinical benefits of a convenient oral dosing regimen. caymanchem.comzhanggroup.org

The following table provides a comparative overview of these key prostacyclin pathway agents.

| Feature | Iloprost | Epoprostenol | Treprostinil | Selexipag |

| Compound Class | Synthetic Prostacyclin Analog | Endogenous Prostacyclin (PGI2) | Synthetic Prostacyclin Analog | Non-Prostanoid IP Receptor Agonist |

| Mechanism | IP and EP Receptor Agonist. wikipedia.org | IP Receptor Agonist. mims.com | IP Receptor Agonist. guidetopharmacology.org | Selective IP Receptor Agonist. guidetopharmacology.org |

| Key Efficacy Findings | Improves exercise capacity and hemodynamics. fishersci.ca | Significant improvement in exercise capacity and functional class. guidetopharmacology.orgwikipedia.org | Beneficial effects on exercise and hemodynamics. fishersci.cawikipedia.org | Reduces risk of morbidity/mortality events; associated with lower hospitalization rates vs. inhaled/parenteral prostanoids. caymanchem.commims.com |

| Half-life | 20-30 minutes. ucl.ac.uk | < 6 minutes. fishersci.ca | ~4 hours. guidetopharmacology.org | 0.8-2.5 hours (Parent); 6.2-13.5 hours (Active Metabolite). guidetopharmacology.org |

| Administration Routes | Inhalation, Intravenous. nih.gov | Continuous Intravenous. fishersci.ca | Subcutaneous, Intravenous, Inhalation, Oral. guidetopharmacology.org | Oral. uni.lu |

This table is for informational purposes and is based on data from the cited sources.

Potential for Combination Therapies with Existing Approved Treatments for Pulmonary Arterial Hypertension

The current standard of care in PAH is moving towards upfront or sequential combination therapy, targeting multiple pathogenic pathways—namely the prostacyclin, endothelin, and nitric oxide pathways—to achieve better clinical outcomes. nih.govepa.gov Prostacyclin analogs like Iloprost are a cornerstone of these combination strategies. nih.gov

Research has demonstrated significant synergistic benefits when Iloprost is combined with agents from other drug classes:

Combination with Phosphodiesterase-5 (PDE-5) Inhibitors : The combination of inhaled Iloprost with oral sildenafil (B151) (a PDE-5 inhibitor that enhances the nitric oxide pathway) has been shown to produce a potent and synergistic pulmonary vasodilatory effect. mims.com This combination resulted in a greater reduction in pulmonary vascular resistance and a more prolonged effect than either agent used alone, without compromising systemic arterial pressure. mims.comepa.gov

Combination with Endothelin Receptor Antagonists (ERAs) : A comprehensive network meta-analysis of treatments for PAH identified the combination of Iloprost and the ERA bosentan (B193191) as a highly effective therapeutic strategy. wikidata.org This pairing ranked favorably for improving key efficacy outcomes, including the 6-minute walk distance (6MWD) and mean pulmonary arterial pressure (mPAP). wikidata.org Furthermore, the analysis suggested that the Bosentan-Iloprost combination was effective in improving WHO Functional Class and reducing the incidence of clinical worsening. wikidata.org

A meta-analysis focusing on the addition of a prostacyclin analog to existing background PAH therapies concluded that this strategy significantly reduces clinical worsening, improves exercise capacity (6MWD), and ameliorates both functional class and key hemodynamic parameters like mean pulmonary artery pressure and cardiac index. easychem.org These findings underscore the integral role of prostacyclin pathway agonists in multi-drug regimens for PAH. mims.com

The following table summarizes key findings from studies on combination therapies involving Iloprost.

| Combination | Key Finding | Clinical Outcome | Reference(s) |

| Iloprost + Sildenafil | Synergistic pulmonary vasodilation. | Greater reduction in pulmonary vascular resistance compared to monotherapy. | mims.comepa.gov |

| Iloprost + Bosentan | High probability of being a top treatment option. | Improved 6-minute walk distance and mean pulmonary arterial pressure. | wikidata.org |

| Prostacyclin Analog Add-on | Additional benefit over background therapy. | Reduced clinical worsening, improved exercise capacity and hemodynamics. | easychem.org |

This table is for informational purposes and is based on data from the cited sources.

Development of Novel Drug Delivery Systems to Optimize Pharmacodynamics of this compound

While the specific pharmacodynamics of this compound are unknown, the challenges associated with the delivery of its parent compound, Iloprost, highlight the critical need for innovation. Inhaled Iloprost offers the advantage of targeted delivery to the lungs, but its short half-life necessitates frequent daily administrations, which can be burdensome for patients. mims.com Optimizing the pharmacodynamics of a potent prostanoid like this compound would depend on developing delivery systems that can provide sustained and stable drug concentrations at the site of action.

Future development could focus on several key areas:

Advanced Inhalation Technology : Current smart nebulizers, such as the I-Neb® Adaptive Aerosol Delivery (AAD) system, represent a step forward by optimizing aerosol delivery during the inspiration phase of breathing. This technology reduces drug wastage and can shorten inhalation times. Further advancements could lead to dry powder inhalers or more efficient nebulization platforms that could be adapted for this compound, potentially reducing the frequency of administration.

Sustained-Release Formulations : The development of sustained-release oral tablets for other prostanoids, like treprostinil, has set a precedent for moving away from more invasive or frequent dosing schedules. uni.lu A major research goal would be to develop a stable, oral, sustained-release formulation of a potent agent like Iloprost or its isomers. This would significantly improve patient adherence and quality of life. nih.gov

Nanotechnology-Based Delivery : Nanocarriers such as liposomes, microspheres, and other nanoparticles offer a promising platform for novel drug delivery. nih.govkent.ac.uk These systems can be engineered to encapsulate this compound, protecting it from degradation and controlling its release over an extended period. nih.gov Furthermore, nanocarriers can be functionalized with targeting ligands to direct them specifically to the pulmonary vasculature, thereby maximizing local therapeutic effects. kent.ac.uk

Implantable Drug Delivery Systems : A more futuristic approach involves implantable devices that provide continuous, long-term drug elution. While currently explored in other fields, such as ophthalmology with intraocular prostaglandin-eluting implants, the concept could be adapted for PAH. nih.gov A small, implantable pump or a bioerodable implant placed within the pulmonary circulation could theoretically deliver consistent levels of this compound for months, eliminating the need for patient-administered doses.

Unexplored Research Avenues and Future Perspectives in Prostanoid Chemistry and Pharmacology

The field of prostanoid research continues to evolve, presenting numerous unexplored avenues that are relevant to the potential development of this compound and other novel analogs.

Systematic Isomer Pharmacology : The most immediate and critical research gap is the complete lack of pharmacological data for this compound. fishersci.cauni.lu Future research must involve the chemical synthesis and comprehensive biological evaluation of this isomer. Such studies should determine if the cis geometry confers any therapeutic advantages in terms of receptor binding affinity, selectivity for the IP receptor over other prostanoid receptors (e.g., EP receptors), functional potency, or metabolic stability compared to the clinically used (5E)-Iloprost. wikipedia.orgnih.gov

Receptor Selectivity and Biased Agonism : Iloprost is known to have a broad activity profile, activating not only the IP receptor but also various EP receptors, which can lead to a mix of therapeutic and off-target effects. wikipedia.org A key goal in modern prostanoid pharmacology is the design of highly selective IP receptor agonists. Furthermore, the concept of biased agonism—where a compound selectively activates specific intracellular signaling pathways downstream of a single receptor—offers a sophisticated approach. nih.gov Developing a biased agonist for the IP receptor could potentially maximize the beneficial anti-proliferative and vasodilatory signals while avoiding pathways that may mediate unwanted effects.

Novel Prostanoid Biosynthetic Pathways and Chemistry : The discovery of unorthodox, non-enzymatic routes to prostanoid formation suggests that our understanding of their biology is incomplete. wikipedia.org Exploring these alternative chemical pathways could inspire new synthetic strategies for creating novel and more effective prostanoid structures.

Nuclear Receptors and Gene Regulation : Emerging research has revealed that some prostaglandin (B15479496) metabolites can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), directly influencing gene expression. researchgate.net A fascinating and unexplored research avenue would be to investigate whether Iloprost isomers or other synthetic analogs can interact with these nuclear targets. Such a mechanism could explain long-term anti-remodeling effects that are not fully accounted for by surface receptor signaling alone.

Polypharmacology : An innovative strategy in drug design involves creating single molecules that can interact with multiple targets. nih.gov In the context of inflammation and vascular disease, this could involve designing a compound that simultaneously antagonizes pro-inflammatory prostanoid receptors (like the TP or EP1 receptors) while agonizing beneficial receptors like the IP receptor. This multi-targeting approach could yield agents with superior efficacy compared to single-target drugs.

Q & A

Q. How should researchers address potential biases in preclinical studies of this compound?

- Answer : Mitigation strategies include:

- Randomization : Use block randomization for animal group assignments .

- Blinded outcome assessment : Ensure histopathology or hemodynamic analyses are performed by independent evaluators .

- Negative control experiments : Test isomers with known inactivity to confirm assay specificity .

Data Presentation and Validation

Q. What criteria should be met to validate this compound’s purity and identity in experimental settings?

Q. How can researchers ensure ethical rigor in studies involving this compound?

- Answer : Adhere to:

- Institutional guidelines : Submit protocols to ethics committees for approval, particularly for animal or human tissue use .

- Data integrity : Avoid selective reporting by pre-registering hypotheses and analysis plans .

- Conflict disclosure : Declare funding sources or commercial interests that may influence outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.